1-(2-Chlorobenzyl)azetidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzyl)azetidine can be synthesized through various methods, including cyclization, nucleophilic substitution, and ring expansion. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzylamine with a suitable azetidine precursor under basic conditions can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-(2-Chlorobenzyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s ring strain and unique reactivity allow it to form stable complexes with these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition and altered cellular signaling pathways .
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 1-(2-Chlorobenzyl)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C10H12ClN |
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Molecular Weight |
181.66 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H12ClN/c11-10-5-2-1-4-9(10)8-12-6-3-7-12/h1-2,4-5H,3,6-8H2 |
InChI Key |
MKSPKYZYFOSFJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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